![molecular formula C₂₂H₁₉ClN₂O₅ B1146618 (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A CAS No. 629652-40-0](/img/no-structure.png)

(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

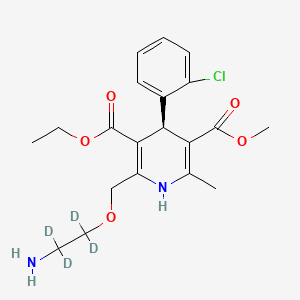

(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A, also known as (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A, is a useful research compound. Its molecular formula is C₂₂H₁₉ClN₂O₅ and its molecular weight is 426.85. The purity is usually 95%.

BenchChem offers high-quality (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Quality Control in Pharmaceutical Synthesis

One significant application of this compound is in the pharmaceutical industry, specifically in the quality control during the synthesis of tadalafil, a medication used for treating erectile dysfunction. A study demonstrated a chiral high-performance liquid chromatography method for determining diastereoisomeric and enantiomeric impurities in a key intermediate used in tadalafil's synthesis (Yu et al., 2012).

Antiplasmodial Efficacy in Malaria Treatment

Another critical area of research is the evaluation of derivatives of this compound for their antiplasmodial activity, which is crucial in the context of malaria treatment. A study synthesized β-carboline derivatives and assessed their efficacy against the rodent malaria parasite Plasmodium berghei, indicating promising in vitro and in vivo activity (Gorki et al., 2018).

Synthesis and Characterization in Organic Chemistry

This compound is also relevant in the field of organic chemistry for the synthesis and characterization of related compounds. Research has been conducted on the synthesis of related benzazepine derivatives and their structural analysis, contributing to a broader understanding of the chemical properties and potential applications of such compounds (Guerrero et al., 2014).

Contribution to Pharmaceutical Development

The structure and properties of this compound and its derivatives are integral to the development of new pharmaceuticals, such as those with potential anti-thrombotic properties. A study delved into the synthesis and evaluation of hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dions, demonstrating significant anti-thrombosis activity in both in vitro and in vivo studies (Liu et al., 2007).

Research on Binding to Brain Receptors

Further research has examined the binding of β-carboline and its derivatives to brain benzodiazepine receptors, contributing to the understanding of their neurochemical and pharmacological actions. This research is pivotal in the development of drugs affecting the central nervous system (Cain et al., 1982).

Propiedades

Número CAS |

629652-40-0 |

|---|---|

Nombre del producto |

(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A |

Fórmula molecular |

C₂₂H₁₉ClN₂O₅ |

Peso molecular |

426.85 |

Sinónimos |

(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester; (1S,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1146552.png)